(2,5-Dimethylfuran-3,4-diyl)dimethanol
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Overview
Description
(2,5-Dimethylfuran-3,4-diyl)dimethanol is a chemical compound that belongs to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is notable for its two methyl groups and two hydroxymethyl groups attached to the furan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylfuran-3,4-diyl)dimethanol typically involves the catalytic hydrogenation of 2,5-dimethylfuran. The process can be carried out under mild conditions using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction proceeds smoothly at room temperature and atmospheric pressure, yielding the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor packed with a suitable catalyst. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This approach allows for efficient large-scale production with minimal waste and high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylfuran-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: The major products include 2,5-dimethylfuran-3,4-dicarboxylic acid and 2,5-dimethylfuran-3,4-dialdehyde.
Reduction: The major products are 2,5-dimethylfuran-3,4-diyl)dimethanol and its corresponding alcohol derivatives.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
(2,5-Dimethylfuran-3,4-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo redox reactions, affecting cellular oxidative stress levels and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler derivative with two methyl groups attached to the furan ring.
2,5-Dimethylfuran-3,4-dicarboxylic acid: An oxidized derivative with two carboxylic acid groups.
2,5-Dimethylfuran-3,4-dialdehyde: An intermediate oxidation product with two aldehyde groups.
Uniqueness
(2,5-Dimethylfuran-3,4-diyl)dimethanol is unique due to its dual hydroxymethyl groups, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
90199-61-4 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2,5-dimethylfuran-3-yl]methanol |
InChI |
InChI=1S/C8H12O3/c1-5-7(3-9)8(4-10)6(2)11-5/h9-10H,3-4H2,1-2H3 |
InChI Key |
CEJTUJFPPLXBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)CO)CO |
Origin of Product |
United States |
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